PTP1B Inhibitor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

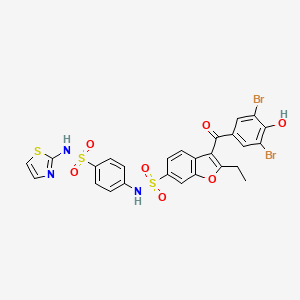

PTP1B Inhibitor is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bromine, hydroxyl, sulfonic acid, and thiazole, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PTP1B Inhibitor typically involves multiple steps, starting from simpler precursor molecules. One common approach is the bromination of 4-hydroxybenzoic acid to obtain 3,5-dibromo-4-hydroxybenzoic acid . This intermediate is then subjected to further reactions to introduce the benzofuran, sulfonic acid, and thiazole groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Analyse Chemischer Reaktionen

Allosteric Inhibition via Helical Interactions

PTP1B inhibitors targeting α3-α6-α7 helices induce conformational changes that stabilize the enzyme’s inactive state. For example:

-

Benzofuran derivatives (e.g., compounds 1–3) disrupt hydrophobic interactions between helices α3, α6, and α7, preventing closure of the catalytic WPD loop .

-

Amorphadiene binds to α7, destabilizing interactions with α3 and loop11, leading to WPD loop displacement .

Key Structural Effects:

| Mechanism | Residues Involved | Functional Impact |

|---|---|---|

| Helix α7 displacement | Trp179, Tyr176 | Disrupts WPD loop closure |

| Hydrophobic core disruption | Phe196, Glu276 | Stabilizes open conformation |

Covalent Inhibition Targeting Cys121

Electrophilic inhibitors form covalent bonds with Cys121, a residue adjacent to the catalytic site:

-

α-Bromoacetamide inhibitors (e.g., 73U) alkylate Cys121, interrupting the Tyr124–His214 hydrogen bond network .

-

ABDF selectively modifies Cys121, reducing catalytic activity and enhancing insulin signaling .

Reaction Mechanism:

Cys121 SH Inhibitor X Cys121 S X HX

This covalent modification reduces WPD loop mobility, locking PTP1B in an inactive state .

Copper-Dependent Inhibition

DPM-1001 forms a complex with copper ions to enhance PTP1B inhibition:

Kinetic Profile of DPM-1001:

| Parameter | PTP1B(1–405) | PTP1B(1–321) |

|---|---|---|

| IC₅₀ (no preincubation) | 600 nM | No effect |

| IC₅₀ (30-min preincubation) | 100 nM | No effect |

This selectivity arises from copper coordination with C-terminal histidine residues .

Mixed-Type and Noncompetitive Inhibition

Flavonoids and terpenes exhibit dual binding modes:

-

Compound 4 (IC₅₀ = 13.5 μM) shows mixed-type inhibition, altering both Km and Vmax .

-

Lupane triterpenes (e.g., lupeol, IC₅₀ = 5.6 μM) bind allosteric sites noncompetitively .

Kinetic Constants for Selected Inhibitors:

| Compound | Ki (μM) | Inhibition Type |

|---|---|---|

| Compound 4 | 1.01 | Mixed-type |

| Lupeol | 5.6 | Noncompetitive |

Reversible Oxidation Mechanisms

Reactive oxygen species (ROS)-sensitive inhibitors exploit PTP1B’s redox-sensitive catalytic cysteine (Cys215):

Redox-Sensitivity Data:

| Condition | PTP1B Activity (% Control) |

|---|---|

| DPM-1001 + PRX1 | 20% |

| DPM-1001 + Catalase | 85% |

Selectivity Mechanisms

Key residues in allosteric sites (e.g., Asn193, Glu276) confer selectivity over homologous phosphatases like TCPTP:

-

Compound 2 shows 100-fold selectivity for PTP1B over TCPTP (IC₅₀: 151 μM vs. 9.3 μM) .

-

Lupane triterpenes exploit hydrophobic allosteric pockets absent in TCPTP .

Clinical-Stage Inhibitors

| Compound | Company | IC₅₀ (PTP1B) | Phase | Indication |

|---|---|---|---|---|

| Trodusquemine | DepYmed | 1.0 μM | Phase I | T2DM, Obesity |

| IONIS 113715 | Ionis | <0.01 μM | Phase II | T2DM |

| DPM-1001 | DepYmed | 0.10 μM | Preclinical | T2DM |

Wissenschaftliche Forschungsanwendungen

PTP1B Inhibitor has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of PTP1B Inhibitor involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the thiazole group may interact with protein kinases, while the sulfonic acid group can enhance solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,5-Dibromo-4-hydroxybenzoic acid

- 2-Ethylbenzofuran

- 4-(Thiazol-2-ylsulfamoyl)-phenyl]-amide

Uniqueness

The uniqueness of PTP1B Inhibitor lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme involved in the regulation of insulin and leptin signaling pathways, making it a significant target for therapeutic interventions in metabolic disorders such as obesity and diabetes. The inhibition of PTP1B has garnered considerable attention due to its potential to enhance insulin sensitivity and promote weight loss. This article reviews the biological activity of various PTP1B inhibitors, highlighting their mechanisms of action, efficacy in clinical studies, and their potential applications in treating metabolic diseases.

Overview of PTP1B and Its Role in Disease

PTP1B is a member of the protein tyrosine phosphatase family and functions primarily as a negative regulator of insulin signaling. It dephosphorylates key components of the insulin signaling pathway, including the insulin receptor and insulin receptor substrate-1 (IRS-1), thereby reducing cellular responses to insulin. Elevated levels of PTP1B have been associated with insulin resistance, obesity, and type 2 diabetes mellitus (T2DM) .

PTP1B inhibitors function by binding to the active site of the enzyme, preventing it from dephosphorylating its substrates. This inhibition leads to enhanced signaling through the insulin and leptin receptors. For example, DPM-1001, a potent PTP1B inhibitor, has been shown to significantly improve glucose tolerance and increase insulin sensitivity in animal models .

Key Mechanisms:

- Competitive Inhibition : Many PTP1B inhibitors act as competitive antagonists at the enzyme's active site.

- Copper Chelation : Some inhibitors like DPM-1001 enhance their inhibitory potency through copper chelation, which stabilizes their binding to PTP1B .

- Time-Dependent Inhibition : Certain inhibitors exhibit increased potency over time when incubated with PTP1B, suggesting a complex interaction that may involve conformational changes in the enzyme .

Efficacy of PTP1B Inhibitors in Clinical Studies

Recent studies have demonstrated the effectiveness of various PTP1B inhibitors in improving metabolic parameters in clinical settings. Below is a summary table detailing notable case studies:

| Study | Inhibitor | Population | Duration | Outcomes |

|---|---|---|---|---|

| Chen et al. (2016) | Trodusquemine (MSI-1436) | T2DM patients | 48 weeks | Significant reduction in fasting glucose and HbA1c levels |

| Recent Animal Study | DPM-1001 | Diet-induced obesity model | 12 weeks | Improved glucose tolerance and increased insulin sensitivity |

| Clinical Trial | Novel this compound | Obese adults with T2DM | 24 weeks | Enhanced leptin signaling and weight loss observed |

Structural Insights into PTP1B Inhibition

The development of small molecule inhibitors has been guided by structural biology techniques such as X-ray crystallography. The crystal structures reveal how different inhibitors interact with PTP1B at the molecular level, providing insights into their selectivity and potency . For instance, benzotriazole-based inhibitors have shown promising selectivity for PTP1B due to specific interactions within the enzyme's active site.

Eigenschaften

IUPAC Name |

3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19Br2N3O7S3/c1-2-21-23(24(32)14-11-19(27)25(33)20(28)12-14)18-8-7-17(13-22(18)38-21)41(36,37)30-15-3-5-16(6-4-15)40(34,35)31-26-29-9-10-39-26/h3-13,30,33H,2H2,1H3,(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKBTDJJEQQEGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C(=O)C5=CC(=C(C(=C5)Br)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19Br2N3O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.